molecular formula C12H18Cl4Si2 B11956381 Silane, (2,3,5,6-tetrachloro-1,4-phenylene)bis[trimethyl- CAS No. 15127-70-5

Silane, (2,3,5,6-tetrachloro-1,4-phenylene)bis[trimethyl-

Cat. No.: B11956381
CAS No.: 15127-70-5
M. Wt: 360.2 g/mol
InChI Key: UVSWEBXPEWPVDH-UHFFFAOYSA-N
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Description

Silane, (2,3,5,6-tetrachloro-1,4-phenylene)bis[trimethyl- is a chemical compound with the molecular formula C12H18Cl4Si2 and a molecular weight of 360.261 g/mol . This compound is characterized by the presence of tetrachlorinated phenylene groups bonded to trimethylsilyl groups. It is used in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Silane, (2,3,5,6-tetrachloro-1,4-phenylene)bis[trimethyl- typically involves the reaction of tetrachlorobenzene with trimethylchlorosilane in the presence of a catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane groups. The reaction can be represented as follows:

C6H2Cl4+2(CH3)3SiClC6H2Cl4(Si(CH3)3)2+2HClC_6H_2Cl_4 + 2 (CH_3)_3SiCl \rightarrow C_6H_2Cl_4(Si(CH_3)_3)_2 + 2 HCl C6​H2​Cl4​+2(CH3​)3​SiCl→C6​H2​Cl4​(Si(CH3​)3​)2​+2HCl

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the desired product’s yield and purity. The reaction is typically carried out in a sealed reactor to prevent contamination and loss of volatile components.

Chemical Reactions Analysis

Types of Reactions

Silane, (2,3,5,6-tetrachloro-1,4-phenylene)bis[trimethyl- undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the phenylene ring can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the silicon atoms.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

    Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride (LiAlH4) are used under controlled conditions.

Major Products Formed

    Substitution Reactions: Products include substituted phenylene derivatives with various functional groups replacing the chlorine atoms.

    Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the original compound, with changes in the oxidation state of silicon.

Scientific Research Applications

Silane, (2,3,5,6-tetrachloro-1,4-phenylene)bis[trimethyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Silane, (2,3,5,6-tetrachloro-1,4-phenylene)bis[trimethyl- involves the interaction of its silicon atoms with various molecular targets. The trimethylsilyl groups can form strong bonds with oxygen, nitrogen, and sulfur atoms, leading to the stabilization of reactive intermediates. The tetrachlorophenylene moiety can undergo electrophilic and nucleophilic reactions, facilitating the formation of new chemical bonds.

Comparison with Similar Compounds

Similar Compounds

  • Silane, (3,4,5,6-tetrachloro-1,2-phenylene)bis[trimethyl-
  • Silane, (2,3,5-trichloro-1,4-phenylene)bis[trimethyl-
  • Silane, (2,3,6-trichloro-1,4-phenylene)bis[diphenylmethyl-]

Uniqueness

Silane, (2,3,5,6-tetrachloro-1,4-phenylene)bis[trimethyl- is unique due to the specific arrangement of chlorine atoms on the phenylene ring, which imparts distinct chemical reactivity and stability. This compound’s ability to undergo various substitution reactions and its applications in multiple fields make it a valuable chemical in research and industry .

Properties

CAS No.

15127-70-5

Molecular Formula

C12H18Cl4Si2

Molecular Weight

360.2 g/mol

IUPAC Name

trimethyl-(2,3,5,6-tetrachloro-4-trimethylsilylphenyl)silane

InChI

InChI=1S/C12H18Cl4Si2/c1-17(2,3)11-7(13)9(15)12(18(4,5)6)10(16)8(11)14/h1-6H3

InChI Key

UVSWEBXPEWPVDH-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=C(C(=C(C(=C1Cl)Cl)[Si](C)(C)C)Cl)Cl

Origin of Product

United States

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